Mellein
Overview
Description
(3R)-8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is a natural product found in Parastagonospora nodorum, Plenodomus tracheiphilus, and other organisms with data available.
Scientific Research Applications
Micro Experimental Laboratory (MEL) : Schneider (1988) described MEL as an integrated software system for experimental research, capable of conducting reaction time, questionnaire, and text comprehension experiments with minimal programming (Schneider, 1988).
Agricultural Application : Mellein is utilized for selecting wheat embryos resistant to the fungus Septoria nodorum. This application was detailed by Sachse (1992) in their study on the identification and determination of this compound in cultures of the fungus (Sachse, 1992).
MELODI Platform : A literature mining platform, MELODI, highlighted by Elsworth et al. (2017), aids in identifying mechanistic pathways between biomedical concepts, generating hypotheses for further investigation (Elsworth et al., 2017).
Antimicrobial Properties : this compound from the endophytic fungus Lasiodiplodia theobromae strain SJF-1, as studied by Meesa et al. (2022), demonstrates potent anti-Xanthomonas activity and broad-spectrum antimicrobial properties, with high gastrointestinal absorption properties and promising oral drug bioavailability (Meesa et al., 2022).
Biological Activities : Mdachi (2016) reported that this compound and its derivatives exhibit a range of biological activities including antibacterial, antifungal, antimalarial, antiallergic, antitumor, anti-inflammatory, antiulcer, pheromonal, plant growth-promoting, and antileukemic activities (Mdachi, 2016).
Phytotoxic, Antifungal, and Zootoxic Activities : Cimmino et al. (2019) explored R-(α)-mellein, a compound produced by Sardiniella urbana, which demonstrates phytotoxic, antifungal, and zootoxic activities (Cimmino et al., 2019).
Pheromonal Activity in Ants : Kern et al. (1997) found that this compound induces trail-following behavior in worker ants of the species Lasius fuliginosus and evokes electrophysiological responses from their antennae (Kern et al., 1997).
Metabolic Studies in Fungi : Delgadillo (1986) discussed the use of a TLC method for this compound determination, facilitating metabolic studies on the influence of different factors on the formation of Aspergillus ochraceus metabolites (Delgadillo, 1986).
Role in Biosynthesis and Biochemical Processes : Reveglia et al. (2020) highlighted that melleins are specialized metabolites produced by fungi, plants, insects, and bacteria, playing significant roles in their life cycles and are involved in many biochemical and ecological processes (Reveglia et al., 2020).
Structural Elucidation in Marine Bacteria : Feng et al. (2010) focused on the biotransformation of (-)-mellein into its oxidized metabolite, (3R,4S)-4-hydroxythis compound, by a marine-derived bacterium (Feng et al., 2010).
Synthesis by Polyketide Synthase : Sun et al. (2012) discussed the synthesis of (R)-mellein by a partially reducing iterative polyketide synthase, providing insight into the programmed keto reduction in these enzymes (Sun et al., 2012).
Mechanism of Action
Mellein, also known as (-)-Mellein, is a dihydroisocoumarin, a phenolic compound that has been found to be produced by various organisms such as fungi, plants, insects, and bacteria . This compound has been associated with a range of biological activities and plays significant roles in the life cycles of its producers .
Target of Action
This compound has been found to exhibit potent antimicrobial activity, particularly against the bacterial genus Xanthomonas . The compound interacts with the proteins of Xanthomonas sp., reducing their pathogenicity . This suggests that the proteins of Xanthomonas sp. are the primary targets of this compound.
Mode of Action
This compound’s mode of action is primarily through its interaction with the proteins of Xanthomonas sp. Molecular docking studies have shown that this compound has good binding interactions with these proteins . This interaction leads to a reduction in the pathogenicity of the bacteria, thereby exhibiting its antimicrobial properties .
Biochemical Pathways
It is known that this compound is a secondary metabolite belonging to the class of polyketides . It is suggested that the pathways involved in this compound biosynthesis could involve various enzymes and genes .
Pharmacokinetics
In silico pharmacological studies have shown that this compound exhibits high gastrointestinal absorption properties and promising oral drug bioavailability . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability .
Result of Action
The primary result of this compound’s action is its antimicrobial effect. It has been found to rupture the cell walls of Xanthomonas sp., thereby proving its antimicrobial efficacy .
Action Environment
Future Directions
Biochemical Analysis
Biochemical Properties
Mellein interacts with various enzymes, proteins, and other biomolecules. It is involved in many biochemical reactions, playing significant roles in the life cycles of the organisms that produce it
Cellular Effects
This compound has been found to have various effects on different types of cells and cellular processes. For instance, it has been observed to induce wilting in soybean seedlings in hydroponic culture . The exact mechanisms through which this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific details about this compound’s stability, degradation, and long-term effects on cellular function are still being researched, it has been observed that this compound can induce phytotoxic symptoms in soybean seedlings .
Metabolic Pathways
This compound is involved in various metabolic pathways. The pathways that could be involved in this compound biosynthesis have been discussed, along with the enzymes and genes involved
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can induce local necrosis in plant tissues, suggesting a potential role in fungal pathogenesis
Properties
IUPAC Name |
(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILGNNWGSNMPA-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-33-1 | |
Record name | (-)-Mellein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MELLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mellein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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